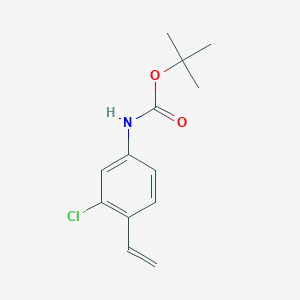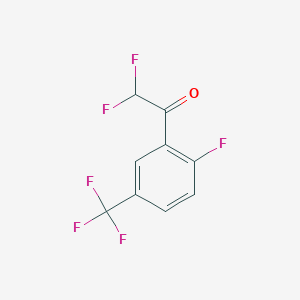
2-(5-Chloro-2,3-dimethoxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-2,3-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11ClO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2,3-dimethoxyphenyl)acetic acid typically involves the chlorination of 2,3-dimethoxyphenylacetic acid. One common method is the reaction of 2,3-dimethoxyphenylacetic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of the desired chlorinated product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent production. The process typically includes the chlorination step followed by purification through crystallization or distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Chloro-2,3-dimethoxyphenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylacetic acids with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloro-2,3-dimethoxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(5-Chloro-2,3-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethoxyphenylacetic acid: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.
5-Chloro-2-methoxyphenylacetic acid: Contains only one methoxy group, resulting in different chemical properties.
2,5-Dimethoxyphenylacetic acid: Lacks the chlorine substitution, affecting its reactivity and applications.
Uniqueness
2-(5-Chloro-2,3-dimethoxyphenyl)acetic acid is unique due to the presence of both chlorine and methoxy groups on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C10H11ClO4 |
|---|---|
Molekulargewicht |
230.64 g/mol |
IUPAC-Name |
2-(5-chloro-2,3-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H11ClO4/c1-14-8-5-7(11)3-6(4-9(12)13)10(8)15-2/h3,5H,4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
SPWFFMMBZSGHCB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


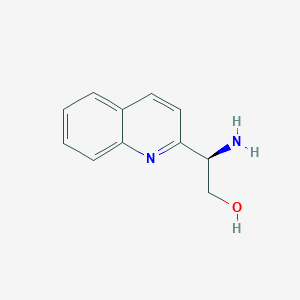
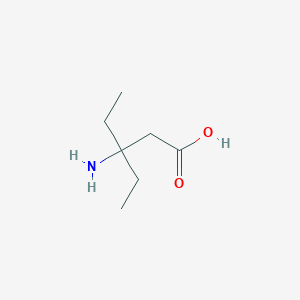
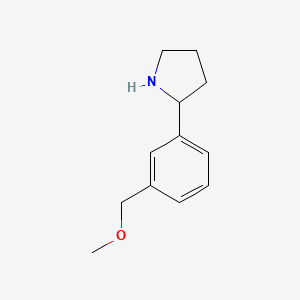
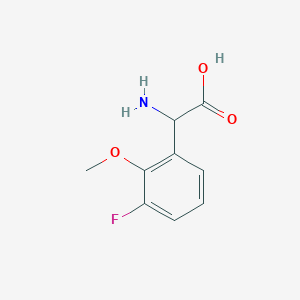
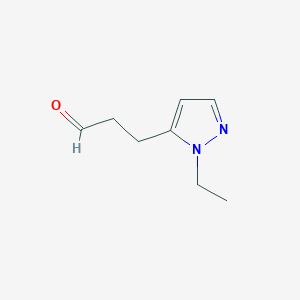
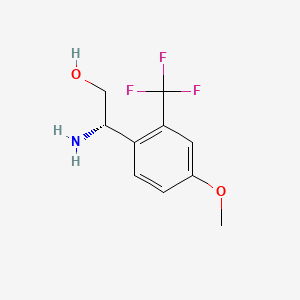
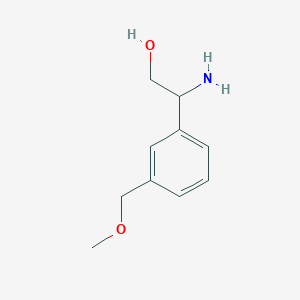
![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)

